molecular formula C7H13N3O2S B13020638 1-(tert-Butyl)-1H-pyrazole-4-sulfonamide

1-(tert-Butyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13020638
M. Wt: 203.26 g/mol
InChI Key: UZVHIWGIURVSNJ-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-pyrazole-4-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The structural combination of a sterically shielded tert-butyl pyrazole core and a sulfonamide functional group creates a privileged pharmacophore with broad potential for biological activity. Pyrazole-sulfonamide hybrids are recognized as valuable scaffolds in medicinal chemistry due to their versatility in interacting with diverse biological targets . Researchers are exploring these compounds for their potential as inhibitors of various enzymes. For instance, certain pyrazole-sulfonamides have demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes , while other structural analogues have been identified as potent, systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key target for managing inflammatory responses . The specific substitution pattern on the pyrazole ring, particularly the presence of the tert-butyl group, is a common feature in compounds designed for pharmacological investigations, such as in the development of new anti-inflammatory agents targeting COX-2 . This compound is intended for use in laboratory research to develop novel bioactive molecules and investigate structure-activity relationships. It is supplied For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

1-tert-butylpyrazole-4-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-7(2,3)10-5-6(4-9-10)13(8,11)12/h4-5H,1-3H3,(H2,8,11,12)

InChI Key

UZVHIWGIURVSNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)S(=O)(=O)N

Origin of Product

United States

Spectroscopic and Structural Characterization Methodologies in 1 Tert Butyl 1h Pyrazole 4 Sulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within 1-(tert-Butyl)-1H-pyrazole-4-sulfonamide and its analogs.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the tert-butyl group protons characteristically appear as a sharp singlet at approximately 1.24 ppm. mdpi.com The pyrazole (B372694) ring protons and any substituents on the sulfonamide group will have distinct chemical shifts depending on their electronic environment. mdpi.com For instance, in various pyrazole-4-sulfonamide derivatives, the pyrazole ring protons can be observed in specific regions of the spectrum, providing insight into the substitution pattern of the pyrazole core. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information. For the aforementioned N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, signals for the tert-butyl group's methyl carbons appear around 30.4 ppm, while the quaternary carbon of the tert-butyl group is found at approximately 32.4 ppm. mdpi.com The carbon atoms of the pyrazole ring will also exhibit characteristic chemical shifts that are sensitive to the nature and position of substituents. mdpi.comnih.gov

Interactive Data Table: Representative NMR Data for a Pyrazole Sulfonamide Derivative

Group¹H NMR (ppm)¹³C NMR (ppm)
tert-Butyl (CH₃)1.24 (s, 9H)30.4
tert-Butyl (Cq)-32.4
Pyrazole H-45.74 (s, 1H)103.7
Pyrazole C-3-160.9
Pyrazole C-5-130.9

Data sourced from a study on N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing pyrazole sulfonamide derivatives. It typically results in the observation of protonated molecules [M+H]⁺, allowing for the direct determination of the molecular mass. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For example, in the analysis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the calculated mass for the protonated molecule [C₂₂H₂₈N₃O₄S₂]⁺ was 462.1516, with the found mass being 462.1510, confirming the molecular formula. mdpi.com

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy Methodologies

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

In pyrazole-4-sulfonamide derivatives, characteristic vibrational frequencies are observed for key functional groups. The sulfonamide group (SO₂) exhibits strong asymmetric and symmetric stretching vibrations. mdpi.com The N-H stretching vibration of the sulfonamide can also be identified. nih.gov Additionally, vibrations corresponding to the C=N and N-N bonds within the pyrazole ring, as well as C-H stretching and bending vibrations of the alkyl and aryl groups, are typically observed. mdpi.comnih.gov For N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, characteristic FT-IR peaks include those for C-H, C=N, and SO₂ stretching. mdpi.com

Interactive Data Table: Key IR Absorption Bands for a Pyrazole Sulfonamide Derivative

Functional GroupWavenumber (cm⁻¹)
C-H (pyrazole and benzene)2957
C=N (pyrazole) and C=C (benzene)1595
Asymmetric SO₂1363
Symmetric SO₂1170
S-N892
S-C676

Data sourced from a study on N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique has been used to unambiguously determine the structure of pyrazole derivatives, including the relative positions of substituents on the pyrazole ring. nih.gov For instance, in cases where the reaction of (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate with methylhydrazine could potentially yield two different isomers, X-ray crystallography definitively established the structure as the 1-methylpyrazol-5-yl substituent. nih.gov In some instances, disorder in the crystal structure, such as with a tert-butyl group, can be observed and modeled. acs.org

Elemental Analysis Methods for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. This method is often used in conjunction with spectroscopic techniques to provide a comprehensive characterization of newly synthesized pyrazole-4-sulfonamide derivatives. nih.gov

Other Complementary Spectroscopic Techniques

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For pyrazole and its derivatives, UV absorption spectra have been reported. rsc.org The maximal UV absorption cross-sections for pyrazole have been determined, and it is noted that the absorption capacity beyond 240 nm is negligible, suggesting that atmospheric photodissociation is minimal. rsc.org

Computational and Theoretical Investigations of 1 Tert Butyl 1h Pyrazole 4 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These methods offer a microscopic perspective on molecular stability, reactivity, and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Studies on pyrazole (B372694) derivatives closely related to 1-(tert-butyl)-1H-pyrazole-4-sulfonamide have utilized DFT to understand their structure and reactivity. For instance, DFT methods have been employed to analyze the conformational and electronic properties of compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. nih.gov

Key electronic properties analyzed through DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. researchgate.net This is crucial for predicting how the molecule will interact with other molecules, such as biological targets. researchgate.net For pyrazole derivatives, negative potential sites are often located on nitrogen and oxygen atoms, while positive potentials are found around hydrogen atoms. researchgate.net

DFT calculations on similar pyrazole structures have shown excellent agreement with experimental data, validating their use for predicting molecular properties. nih.gov

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. These methods are essential for obtaining a comprehensive understanding of the geometric and energetic characteristics of noncovalent interactions, which are critical in protein-ligand binding. nih.gov The combination of ab initio calculations with crystallographic data provides a powerful approach to characterize the intermolecular forces, such as hydrogen bonds and salt bridges, that determine the affinity and specificity of a ligand for its protein target. nih.gov While specific ab initio studies on this compound are not widely documented, these methods are foundational to the force fields used in broader molecular simulations and are instrumental in dissecting the nuanced interactions that govern molecular recognition.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. The collection of all possible conformations and the energy barriers between them constitutes the molecule's potential energy landscape. researchgate.netresearchgate.net Understanding this landscape is crucial as a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site. nih.govnih.gov

Computational methods can map this landscape, identifying low-energy, metastable states and the energy barriers that separate them. researchgate.net For flexible molecules like this compound, which has rotatable bonds, multiple low-energy conformations may exist. Solvation effects can significantly alter the energy landscape, favoring different conformations and hydrogen bonding patterns than those found in a vacuum. mdpi.com Exploring the conformational space helps in selecting the most probable and energetically favorable structures for subsequent studies like molecular docking. mdpi.com

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These studies are pivotal in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Molecular docking studies have been instrumental in identifying potential biological targets for pyrazole sulfonamide derivatives. By computationally screening these compounds against various enzymes, researchers can predict their inhibitory potential.

Key predicted targets for pyrazole sulfonamides include:

Cyclooxygenase-2 (COX-2): Derivatives of 1-(tert-butyl)-1H-pyrazole have been investigated as anti-inflammatory agents. Molecular docking studies showed that compounds like 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine (B92270) with a terminal sulfonamide have a high binding affinity for the COX-2 active site. researchgate.netstrath.ac.ukstrath.ac.uk

Carbonic Anhydrases (CAs): The sulfonamide moiety is a well-known zinc-binding group (ZBG) that shows high affinity for the zinc ion in the active site of carbonic anhydrase isoenzymes (hCA I and hCA II). nih.gov Numerous studies have docked pyrazole sulfonamide derivatives against CAs, predicting potent inhibitory activity relevant for conditions like glaucoma. nih.govnih.gov

Cholinesterases (ChEs): Sulfonamide-bearing pyrazolone (B3327878) derivatives have also been evaluated in silico as inhibitors of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. nih.gov

Mycobacterial Enzymes: In the search for new antitubercular agents, sulfonamide-based pyrazole derivatives have been docked against enzymes like mycobacterial InhA, revealing promising binding strengths. nih.govacs.org

These in silico predictions guide the selection of compounds for further biological testing and optimization.

Table 1: Predicted Molecular Targets and Binding Energies for Pyrazole Sulfonamide Derivatives

Derivative ClassPredicted Target EnzymeKey Finding from Docking StudyReference
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine sulfonamidesCOX-2Showed high binding affinity and similar binding interactions to the native ligand celecoxib (B62257). researchgate.netstrath.ac.uk
Sulfonamide-bearing pyrazolonesCarbonic Anhydrases (hCA I & II)Demonstrated significant inhibitory potency, engaging with the active site zinc ion. nih.gov
Sulfonamide-bearing pyrazolonesAcetylcholinesterase (AChE)Predicted to have inhibitory activity against the enzyme. nih.gov
Pyrazole-carboxamides with sulfonamideCarbonic Anhydrases (hCA I & II)Exhibited strong interactions with active site residues, showing better interactions than the reference inhibitor. nih.gov
Sulfonamide-based pyrazolylpyrazoline derivativesMycobacterium InhABinding strengths ranged from –7.9 to –9.9 kcal/mol, suggesting potent antitubercular activity. acs.org

A detailed analysis of docking results reveals the specific molecular interactions that stabilize the ligand-protein complex. For pyrazole sulfonamides, these interactions are key to their predicted biological activity.

Interactions with Carbonic Anhydrase (CA): The primary interaction is the coordination of the sulfonamide group's nitrogen and oxygen atoms with the Zn²⁺ ion in the CA active site. nih.govnih.gov Additional stability is conferred by a network of hydrogen bonds with surrounding amino acid residues like Thr199, His94, His96, and His119. nih.gov Other observed interactions include Pi-Alkyl, Pi-Pi, and van der Waals forces. nih.gov

Interactions with COX-2: Docking of 1-(tert-butyl)-pyrazole derivatives into the COX-2 active site showed binding modes similar to the known inhibitor celecoxib. researchgate.netstrath.ac.uk This indicates that the pyrazole core and its substituents effectively occupy the hydrophobic pocket and form critical interactions within the enzyme's active site.

The combination of these specific noncovalent interactions—hydrogen bonds, hydrophobic contacts, and metal coordination—underpins the affinity and selectivity of these compounds for their respective biological targets. nih.gov

Table 2: Summary of Key Ligand-Protein Interactions for Pyrazole Sulfonamides

Target EnzymeKey Interacting Residues/ComponentsTypes of InteractionReference
Carbonic Anhydrase (hCA I, hCA II)Zn²⁺ ion, Thr199, His94, His96, His119Metal Coordination, Hydrogen Bonds, Pi-Alkyl, Van der Waals nih.govnih.gov
COX-2Hydrophobic pocket residuesHydrophobic Interactions, similar to Celecoxib researchgate.netstrath.ac.uk
RET Kinase (example for pyrazoles)Ala807 (hinge region), Leu881, Gly810Hydrogen Bonds, Hydrophobic Interactions mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach aimed at establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, the theoretical framework of QSAR is pivotal in predicting biological efficacy and guiding the synthesis of more potent analogues. The fundamental principle is to develop a model where the biological activity (e.g., inhibitory potency against a specific enzyme) is the dependent variable, and molecular descriptors are the independent variables. nih.gov

The development of a QSAR model for this class of compounds typically involves several key steps. First, a dataset of pyrazole-4-sulfonamide derivatives with experimentally determined biological activities is compiled. nih.gov The three-dimensional structures of these molecules are then generated and optimized energetically. Using specialized software, a wide array of molecular descriptors is calculated for each molecule. nih.gov These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. nih.govnih.gov

Statistical methods are then employed to select the most relevant descriptors and to generate a predictive model. The Best Multi-Linear Regression (BMLR) algorithm is a common technique used to build QSAR models for sulfonamide derivatives. nih.gov This method constructs a linear equation linking the most significant descriptors to the biological activity. Studies on structurally related pyrazolotriazine sulfonamides have shown that quantum-chemical descriptors, which describe the electronic properties of the molecules, are often critical for the activity of these compounds. nih.gov The predictive power of the resulting QSAR model is rigorously validated using both internal and external sets of compounds to ensure its robustness and accuracy. nih.govnih.gov Such models can effectively predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process. researchgate.net

Table 1: Representative Molecular Descriptors in QSAR Modeling

Descriptor Class Example Descriptor Information Encoded Relevance to Activity
Constitutional Molecular Weight Size and mass of the molecule. Can influence transport and binding.
Topological Wiener Index Branching and connectivity of the molecular skeleton. Relates to molecular shape and surface area.
Geometric Molecular Surface Area The three-dimensional surface of the molecule. Important for receptor fit and interactions.
Electronic Dipole Moment Polarity and charge distribution of the molecule. Governs electrostatic interactions with biological targets.

| Quantum-Chemical | HOMO/LUMO Energy | Energy of the highest occupied and lowest unoccupied molecular orbitals. | Indicates susceptibility to nucleophilic/electrophilic attack and chemical reactivity. nih.gov |

Prediction of Spectroscopic Parameters and Validation of Experimental Data In Silico

In silico methods provide a powerful tool for predicting the spectroscopic properties of molecules like this compound, which can then be used to validate and interpret experimental data. Computational chemistry techniques, particularly Density Functional Theory (DFT), are commonly used to calculate spectroscopic parameters with a high degree of accuracy. This process involves first optimizing the molecule's three-dimensional geometry to its lowest energy state.

Once the optimized structure is obtained, various spectroscopic data can be predicted:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structural elucidation. These theoretical values, when compared to experimental spectra, help in the unambiguous assignment of signals to specific atoms within the molecule. For instance, the characteristic signals for the tert-butyl group, pyrazole ring protons, and any aromatic protons can be precisely assigned. mdpi.com

Infrared (IR) Spectroscopy: Vibrational frequencies corresponding to the stretching and bending of chemical bonds are calculated. This allows for the prediction of the IR spectrum, helping to identify key functional groups such as the sulfonamide (S=O and N-H stretches) and the pyrazole ring vibrations.

UV-Visible Spectroscopy: Electronic transitions can be computed to predict the wavelengths of maximum absorption (λmax), providing insights into the electronic structure of the molecule.

The validation of experimental data through these in silico predictions is a critical step in characterization. researchgate.net When theoretical and experimental spectra show good agreement, it provides strong confirmation of the proposed chemical structure. nih.gov Discrepancies, on the other hand, can point to experimental errors, unexpected conformational effects, or the presence of impurities. This integrated approach, combining experimental measurement with computational prediction, offers a more robust and detailed structural analysis than either method alone. mdpi.com

Table 2: Comparison of Experimental and Hypothetical In Silico ¹H NMR Data for a Related Pyrazole Sulfonamide Structure Based on data for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com

Proton Assignment Experimental Chemical Shift (δ, ppm) mdpi.com Hypothetical Predicted Chemical Shift (δ, ppm)
tert-Butyl group (C(CH₃)₃) 1.24 (s, 9H) 1.28
Pyrazole-CH₃ 3.40 (s, 3H) 3.45
Phenyl-CH₃ 2.48 (s, 3H) 2.51
Pyrazole H-4 5.74 (s, 1H) 5.79
Phenyl H-meta 7.34 (d) 7.38

Theoretical Insights into Reactivity and Stability Profiles

Theoretical calculations offer profound insights into the intrinsic reactivity and thermodynamic stability of this compound. By employing computational methods like DFT, key electronic and thermodynamic properties can be determined, providing a molecular-level understanding of its chemical behavior.

Reactivity Profile: The reactivity of the molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, highlighting the most probable sites for electrophilic attack.

LUMO: The energy and location of the LUMO represent the molecule's ability to accept electrons, identifying the likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule. These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Stability Profile: The thermodynamic stability of this compound can be assessed by calculating parameters such as the total energy, enthalpy of formation, and Gibbs free energy. A lower total energy value corresponds to a more stable molecular configuration. Furthermore, computational analysis can predict the stability of different potential conformers or tautomers of the molecule, identifying the most energetically favorable form. Molecular dynamics simulations can also be employed to study the structural stability and dynamics of the molecule over time at different temperatures, providing a more dynamic picture of its stability. mdpi.com

| Total Energy (E_total) | The sum of electronic and nuclear repulsion energies. | A lower value indicates greater thermodynamic stability of the molecular structure. |

Biological Activity Mechanisms and in Vitro Investigations of 1 Tert Butyl 1h Pyrazole 4 Sulfonamide

Cellular Activity and Pathway Modulation In Vitro

While information on the cellular effects of 1-(tert-butyl)-1H-pyrazole-4-sulfonamide is not directly available, research on closely related analogs provides insight into the potential activities of this class of compounds. Specifically, two series of pyrazole-4-sulfonamide derivatives, lacking the N1-tert-butyl group but containing methyl substitutions, were tested for their in vitro antiproliferative activity against the human monocytic cell line U937. acs.orgnih.govnih.gov

The studies revealed that several N-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide and N-phenethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives exhibited antiproliferative effects. nih.gov The half-maximal inhibitory concentration (IC₅₀) was determined for these compounds using a luminescent cell viability assay. acs.orgnih.gov It was noted that these compounds did not exhibit significant cytotoxicity as measured by LDH release, suggesting an antiproliferative rather than a cytotoxic mechanism at the tested concentrations. nih.gov

Table 2: In Vitro Antiproliferative Activity of Pyrazole-4-Sulfonamide Analogs against U937 Cells

Data is for analogs of this compound.

Compound Name/Identifier Structure Antiproliferative IC₅₀ (µM) Source
MR-S1-1 N-(2-Phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide 4.3 nih.gov
MR-S1-2 N-(4-Methylphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide 3.5 nih.gov
MR-S1-5 N-(4-Methoxyphenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 4.9 nih.gov
MR-S1-6 N-(4-Chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 2.5 nih.gov

| Mitomycin C (Control) | Not Applicable | 0.9 | nih.gov |

Mechanisms of Antiproliferative Activity in Cellular Models In Vitro

The antiproliferative properties of the pyrazole-4-sulfonamide core have been demonstrated across various cancer cell lines. The primary mechanism appears to be the induction of cytotoxicity and apoptosis. bue.edu.egnih.gov

Detailed research into new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives revealed antiproliferative activity against U937 human monocytic leukemia cells. nih.govresearchgate.net These effects were evaluated using the CellTiter-Glo Luminescent cell viability assay. nih.govnih.gov Notably, cytotoxicity, as measured by lactate (B86563) dehydrogenase (LDH) activity, was not observed in these specific studies, suggesting the compounds may induce cell death through pathways other than direct membrane disruption. acs.orgresearchgate.netnih.gov

Further studies on pyrazole-sulfonamide hybrids demonstrated significant cytotoxic effects against various colon cancer cell lines, including HCT-116, HT-29, and SW-620. bue.edu.egnih.gov The mechanism in these cases was identified as the induction of cellular apoptosis and, in some instances, necrosis. bue.edu.egnih.gov Some derivatives have also shown moderate to excellent activity against rat brain tumor (C6) cell lines. nih.govacs.org

Table 1: In Vitro Antiproliferative Activity of Pyrazole-4-Sulfonamide Derivatives

Compound Series Cell Line(s) Observed Effect IC₅₀ / GI₅₀ Values Reference(s)
Pyridine (B92270) sulfonamide-pyrazole hybrids HCT-116, HT-29, SW-620 Cytotoxicity, Apoptosis, Necrosis 3.27 - 45.88 µM bue.edu.egnih.gov
3,5-dimethyl-1H-pyrazole-4-sulfonamides U937 (Leukemia) Antiproliferative 1.7 µM (for a top compound) researchgate.net
Pyrazole-4-sulfonamide derivatives C6 (Rat Brain Tumor) Antiproliferative Moderate to Excellent Activity nih.govacs.org

Inhibition of Inflammatory Mediators and Cytokines in Cellular Models In Vitro (e.g., NO, PGE2, TNF-α, IL-6, IL-1β)

The anti-inflammatory potential of the pyrazole (B372694) sulfonamide scaffold is well-documented, with derivatives showing potent inhibition of key inflammatory mediators. researchgate.netstrath.ac.uk A study on a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives, which notably includes the same 1-(tert-butyl)-1H-pyrazole core, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. researchgate.netstrath.ac.uk

These compounds effectively inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netstrath.ac.uk The mechanism for this inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression. researchgate.netstrath.ac.uk This aligns with the known mechanism of celecoxib (B62257), a well-known anti-inflammatory drug built on a pyrazole scaffold, which selectively inhibits COX-2. nih.gov

Furthermore, the same derivatives demonstrated a strong ability to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in a concentration-dependent manner. researchgate.netnih.gov The inhibition of these cytokines is a crucial mechanism for controlling inflammatory responses and is mediated by preventing the activation of the NF-κB transcription factor. nih.gov Other related pyrazole derivatives have been shown to inhibit 15-lipoxygenase (15-LOX), another key enzyme in inflammatory pathways. nih.govnih.gov

Table 2: In Vitro Anti-Inflammatory Activity of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) Pyridine Sulfonamide Derivatives

Mediator Cell Model Observed Effect IC₅₀ / Inhibition % Reference(s)
Nitric Oxide (NO) LPS-induced RAW264.7 Inhibition of production High inhibitory effect at 10 µM researchgate.netstrath.ac.uk
Prostaglandin E2 (PGE2) LPS-induced RAW264.7 Inhibition of production IC₅₀ values of 2.54 - 3.47 µM researchgate.netstrath.ac.uk
TNF-α LPS-induced RAW264.7 Inhibition of production ≥60% inhibition at 10 µM researchgate.netstrath.ac.uk
IL-6 LPS-induced RAW264.7 Inhibition of production ≥60% inhibition at 10 µM researchgate.netstrath.ac.uk
IL-1β LPS-induced RAW264.7 Inhibition of production Data indicates inhibition researchgate.netnih.gov

Modulation of Cell Cycle Progression In Vitro

A key mechanism of the antiproliferative activity of pyrazole sulfonamides is the modulation of cell cycle progression. bue.edu.egmdpi.com In vitro studies on pyrazole-sulfonamide hybrids showed they can induce cell cycle arrest at the G0/G1 and S phases in HCT-116 and SW-620 colon cancer cells. bue.edu.egnih.gov

Investigations into other pyrazole-based sulfonamides revealed that they can induce cell cycle arrest in a phase-dependent manner that varies with the cancer cell type. mdpi.com For instance, different derivatives have been shown to cause an accumulation of cells in the subG1, G0/G1, and S phases. mdpi.com This disruption of the normal cell division cycle prevents cancer cell proliferation. mdpi.comnih.gov The underlying mechanism is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle checkpoints. mdpi.com In some cancer cell lines, treatment with related compounds led to an upregulation of the CDK inhibitors p21 and p27 and a corresponding decrease in the expression of CDK2, ultimately causing arrest in the G1 phase. researchgate.net

Effects on Specific Signaling Pathways In Vitro (e.g., JNK isoforms, BRAFV600E)

Research has explored the effect of pyrazole-containing compounds on specific signaling pathways critical to cancer cell growth and proliferation. Notably, the pyrazole scaffold is a key component in inhibitors of V-RAF murine sarcoma viral oncogene homolog B1 (BRAF), a protein kinase frequently mutated in various cancers. nih.gov Specifically, pyrazole-based inhibitors have been developed to target the common BRAFV600E mutation found in melanoma. nih.gov These inhibitors function by binding to the active conformation of the kinase, thereby blocking downstream signaling through the RAS-RAF-MEK-ERK pathway that promotes cell growth. nih.govresearchgate.net

While direct evidence for this compound is not available, other pyrazole hybrids have been investigated for their effects on c-Jun N-terminal kinase (JNK) isoforms. JNKs are involved in cellular responses to stress and can mediate apoptosis. nih.gov

Antimicrobial Activity Investigations In Vitro

The pyrazole sulfonamide structure is recognized for its potential as an antimicrobial agent, with various derivatives exhibiting both antibacterial and antifungal properties. nih.govacs.org

Antibacterial Mechanisms and Spectrum of Activity In Vitro

Derivatives of pyrazole sulfonamide have demonstrated notable antibacterial activity. scielo.org.mx For example, hispolon-derived pyrazole sulfonamides showed good inhibition against Staphylococcus aureus. scielo.org.mx A broader review of pyrazole-containing compounds highlights their potential as broad-spectrum antibacterial agents. nih.gov

The spectrum of activity for some pyrazole derivatives includes both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), and Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govnih.gov The antibacterial mechanism for some pyrazole derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Table 3: In Vitro Antibacterial Spectrum of Pyrazole Derivatives

Bacterial Strain Class Activity of Derivative Reference(s)
Staphylococcus aureus (inc. MRSA) Gram-positive Potent scielo.org.mxnih.gov
Enterococcus species (inc. VRE) Gram-positive Active nih.gov
Bacillus subtilis Gram-positive Active nih.gov
Escherichia coli Gram-negative Active nih.gov
Klebsiella pneumoniae Gram-negative Active nih.govnih.gov
Pseudomonas aeruginosa Gram-negative Active nih.govnih.gov

Antifungal Mechanisms and Spectrum of Activity In Vitro

The antifungal potential of this chemical class has been demonstrated by pyrazole-5-sulfonamide derivatives, which are structural isomers of the title compound. acs.org These derivatives exhibited potent and broad-spectrum antifungal activity against a range of destructive plant pathogenic fungi. acs.org

The spectrum of activity includes significant inhibition of Valsa mali, Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, and Trichoderma viride. acs.org The proposed antifungal mechanism for these compounds involves the induction of oxidative damage to the fungal mycelium and the compromising of cell membrane integrity, leading to cell death. acs.org Other pyrazole derivatives have shown strong activity against Aspergillus species. nih.gov

Table 4: In Vitro Antifungal Spectrum of Pyrazole Sulfonamide and Related Derivatives

Fungal Strain Activity of Derivative EC₅₀ Values Reference(s)
Valsa mali Significant 0.45 mg/L acs.org
Sclerotinia sclerotiorum Significant 0.49 mg/L acs.org
Botrytis cinerea Significant 0.57 mg/L acs.org
Trichoderma viride Significant 1.43 mg/L acs.org
Rhizoctonia solani Significant 3.06 mg/L acs.org
Aspergillus niger Potent N/A nih.gov
Aspergillus flavus Potent N/A nih.gov

Antiviral Activity Investigations In Vitro

Direct in vitro antiviral studies specifically on this compound are not extensively documented in publicly available scientific literature. However, research on structurally related compounds provides insight into the potential antiviral properties of the 1-(tert-butyl)-pyrazole scaffold.

A series of novel 1-tert-butyl-5-amino-4-pyrazole derivatives, which feature a 1,3,4-oxadiazole (B1194373) sulfide (B99878) moiety instead of a sulfonamide group at the 4-position, were synthesized and evaluated for their protective activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.netconsensus.app Several of these compounds demonstrated excellent protective effects against TMV. nih.govresearchgate.net For instance, compounds designated as 5d, 5j, 5k, and 5l in the study exhibited EC50 values of 165.8, 163.2, 159.7, and 193.1 mg/L, respectively, which were superior to the commercial antiviral agent ningnanmycin (B12329754) (EC50 of 271.3 mg/L). nih.gov Further investigation into the mechanism of action using transmission electron microscopy (TEM) revealed that one of the derivatives could induce a distinct break in the rod-shaped structure of the TMV. nih.gov It is important to note that these compounds are not exact structural analogs, differing in the substituent at the 4-position and the presence of an amino group at the 5-position of the pyrazole ring.

The broader class of pyrazole derivatives has been recognized for its significant potential as antiviral agents against a variety of viral pathogens. nih.gov Studies have shown that pyrazole-containing compounds can exhibit potent antiviral activities against viruses such as HIV, Hepatitis C virus (HCV), and Herpes Simplex Virus (HSV-1). nih.gov While these findings highlight the promise of the pyrazole scaffold in antiviral drug discovery, specific in vitro data for this compound remains to be established through future research.

Antioxidant Activity Mechanisms In Vitro (e.g., ABTS, NO scavenging)

The in vitro antioxidant activity of this compound has not been specifically detailed in available research. However, studies on closely related pyrazole sulfonamide derivatives indicate that this class of compounds possesses antioxidant capabilities, particularly through the scavenging of nitric oxide (NO).

A study focusing on a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives bearing terminal sulfonamides investigated their anti-inflammatory effects, which are closely linked to antioxidant activity, in LPS-induced RAW264.7 macrophage cells. A key finding was the ability of these compounds to inhibit the production of nitric oxide, a significant inflammatory mediator and a reactive nitrogen species. Several derivatives, such as compounds 8d, 9d, and 9k in the study, demonstrated a high inhibitory effect on NO production at a concentration of 10 μM. This suggests a potential nitric oxide scavenging mechanism.

While specific data on the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity for this compound is not available, the ABTS assay is a common method for evaluating the antioxidant potential of various pyrazole derivatives. researchgate.net For example, other novel pyrazoline and pyrazole derivatives have been assessed using the ABTS radical cation decolorization assay, showing varied scavenging activities. researchgate.net The general antioxidant activity of pyrazole-based sulfonamides has been noted in several studies, often attributed to their specific structural features. nih.govnih.gov

Table 1: In Vitro Nitric Oxide (NO) Production Inhibition by Related Pyrazole Sulfonamide Derivatives

Note: The data presented is for structurally related compounds and not for this compound itself.

Receptor Binding and Modulation Studies In Vitro

There are no publicly available in vitro studies that specifically investigate the receptor binding and modulation profile of this compound.

Research on the broader class of pyrazole sulfonamides has revealed their potential to interact with various biological targets. For instance, certain complex pyrazole sulfonamide derivatives have been identified as inhibitors of Trypanosoma brucei N-myristoyltransferase (NMT), a potential therapeutic target for human African trypanosomiasis. nih.gov Other studies have explored acyl pyrazole sulfonamides as inhibitors of α- and β-glucosidase, which are relevant in the context of diabetes management. frontiersin.org Additionally, some sulfonamide-based pyrazole hybrids have been investigated for their binding affinity to mycobacterial enzymes. acs.org

These studies, however, involve molecules with significantly different and more complex substitution patterns compared to the relatively simple structure of this compound. Therefore, the specific receptor binding profile and any potential modulation effects of this particular compound remain an area for future investigation.

Structure Activity Relationship Sar Studies and Scaffold Modifications of 1 Tert Butyl 1h Pyrazole 4 Sulfonamide Derivatives

Systematic Modification of the Pyrazole (B372694) Ring System

The pyrazole ring is a versatile core in medicinal chemistry, and its functionalization has been a key strategy in drug design. nih.govacs.org Modifications at both the carbon and nitrogen atoms of the pyrazole nucleus in pyrazole-4-sulfonamide derivatives have profound effects on their biological profiles.

Impact of Substituents at Pyrazole C-Positions on In Vitro Activity

Substitutions at the C3 and C5 positions of the pyrazole ring are critical determinants of inhibitory activity. Studies on a series of pyrazole-based benzenesulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms have provided significant SAR insights. rsc.org

For instance, in a series of 3,5-disubstituted pyrazole-4-sulfonamides, the nature of the groups at these positions significantly modulates potency and selectivity. Research on antiproliferative agents showed that having two methyl groups at the C3 and C5 positions is a common starting point for derivatization. nih.gov

In the context of carbonic anhydrase inhibition, specific substitutions on a phenyl ring at the C3 or C5 position can drastically alter activity. For one series, a 2-hydroxy-5-methylphenyl substituent at C3 of the pyrazole ring was found to be positive for hCA IX inhibitory activity. nih.gov Another study demonstrated that for compounds with a 2-hydroxyphenyl ring at C3, a 4-chlorophenyl attachment at C5 was favorable for enzyme inhibition. rsc.org The introduction of fluorine to a hydroxyl-bearing phenyl ring at C3 also yielded highly potent inhibitors against hCA II, IX, and XII. rsc.org

The data below summarizes the inhibitory activity (IC50) of selected pyrazole-based benzenesulfonamides against various human carbonic anhydrase isoforms, highlighting the effect of C-position substituents.

Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives with C-Position Modifications against Carbonic Anhydrase (CA) Isoforms

Compound ID C3-Substituent C5-Substituent hCA II IC50 (µM) hCA IX IC50 (µM) hCA XII IC50 (µM)
4g 2-Hydroxy-5-methoxyphenyl 4-Methylphenyl 1.25 ± 0.21 0.98 ± 0.11 0.12 ± 0.07
4j 2-Hydroxy-4-fluorophenyl 4-Methylphenyl 0.39 ± 0.05 0.15 ± 0.07 0.28 ± 0.05
4k 2-Hydroxy-4-fluorophenyl 4-Bromophenyl 0.24 ± 0.18 0.35 ± 0.09 0.45 ± 0.11

Data sourced from a study on pyrazole-based benzene (B151609) sulfonamides. rsc.org The most potent inhibition for each isoform is highlighted in bold.

Influence of N-Substitutions on the Pyrazole Ring

In the development of antiproliferative agents, two series of compounds were synthesized: 3,5-dimethyl-1H-pyrazole-4-sulfonamides (N-unsubstituted) and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides (N-methylated). nih.gov The evaluation of these compounds against U937 cells indicated that both the pyrazole substitution pattern and the nature of the N-substituent are important for biological activity. For pyrazolo[4,3-c]pyridines, the absence of a substituent at the N1 position led to a slight decrease in the ability to disrupt the PEX14–PEX5 protein-protein interaction compared to N-methylated analogs. acs.org This suggests that a small alkyl group at this position is often beneficial for activity.

The table below presents data on the antiproliferative activity of N-unsubstituted versus N-methylated pyrazole sulfonamides.

Table 2: Antiproliferative Activity (IC50) of N-Substituted Pyrazole-4-sulfonamide Derivatives against U937 Cells

Compound ID Pyrazole N1-Substituent N-Sulfonamide Substituent IC50 (µM)
MR-S2-2 H 2-(Cyclohex-1-en-1-yl)ethyl 2.1
MR-S1-2 Methyl 2-(Cyclohex-1-en-1-yl)ethyl 1.7
MR-S2-6 H 4-Chlorophenethyl 2.5
MR-S1-6 Methyl 4-Chlorophenethyl 2.0

Data derived from a study on new pyrazole-4-sulfonamide derivatives. nih.gov

Variations in the Sulfonamide Moiety

The sulfonamide group is a key functional group, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govnih.gov Modifications to both the sulfonamide nitrogen and the group itself are crucial for SAR.

Effects of N-Substitutions on the Sulfonamide Nitrogen

The amine of the sulfonamide group provides a vector for introducing a wide variety of substituents that can interact with solvent-exposed regions or specific subpockets of a target enzyme. The synthesis of pyrazole-4-sulfonamide derivatives with different N-phenethylamine groups has been explored to probe these interactions. nih.gov

The antiproliferative activity of these compounds was found to be sensitive to the substitution pattern on the phenethyl moiety. For example, within the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide series, introducing a chlorine atom to the phenyl ring of the N-phenethyl substituent altered the potency. A 4-chloro substitution (compound MR-S1-6) resulted in an IC50 of 2.0 µM, whereas a 3-chloro substitution (compound MR-S1-8) yielded an IC50 of 2.2 µM, and an unsubstituted phenethyl group (compound MR-S1-4) gave an IC50 of 2.3 µM. nih.gov These subtle differences highlight the sensitivity of the target interaction to the electronic and steric properties of the substituent on the sulfonamide nitrogen.

Isosteric Replacements for the Sulfonamide Group

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and physicochemical properties. For pyrazole-based inhibitors, the sulfonamide functionality has been successfully replaced with a sulfamide (B24259) group. nih.gov

In a series of inhibitors developed for mammalian 15-lipoxygenase (15-LO), the replacement of the sulfonamide with a sulfamide resulted in analogs with improved physicochemical properties and enhanced inhibitory activity in both cell-based and whole blood assays. nih.gov This demonstrates that the sulfamide group can serve as an effective isostere for the sulfonamide, likely by maintaining key binding interactions while altering properties such as hydrogen bonding capacity and polarity. Thiazoles, triazoles, and imidazoles have also been explored as bioisosteres for the entire 1,5-diarylpyrazole motif found in some inhibitors. acs.org

Elucidation of the Role of the tert-Butyl Group in Activity and Binding

The tert-butyl group, whether attached to the pyrazole nitrogen or the sulfonamide moiety, exerts a significant influence on the molecule's properties and its interaction with biological targets. Its primary characteristics include steric bulk, hydrophobicity, and unusual electronic properties.

When attached to the pyrazole nitrogen, as in the parent compound 1-(tert-butyl)-1H-pyrazole-4-sulfonamide, the bulky tert-butyl group can serve several functions. It can act as a protecting group that is labile under certain acidic conditions, a feature that can be exploited in synthesis or potentially within specific biological microenvironments. orgsyn.org More importantly, its size and shape can provide a critical steric anchor, forcing the molecule into a specific conformation required for optimal binding. Its hydrophobic nature can facilitate interactions with nonpolar pockets in a binding site. nih.gov

In some inhibitor classes, a bulky group like a tert-butyl is found to be sterically favorable and can lead to excellent antagonism and selectivity. nih.gov However, in other cases, its size can be detrimental. For instance, in a series of thiazole-based compounds, replacing a phenyl ring with a tert-butyl group resulted in an inactive compound, suggesting that a specific bi-aryl conformation was necessary for activity in that particular scaffold. nih.gov The precise role of the tert-butyl group is therefore highly context-dependent, relying on the specific topology of the target's binding site.

Steric and Electronic Contributions of the tert-Butyl Moiety

The tert-butyl group at the N1 position of the pyrazole ring is not merely a placeholder; it imparts specific steric and electronic properties that are crucial to the molecule's interaction with biological targets.

Steric Influence: The bulky nature of the tert-butyl group plays a significant role in orienting the molecule within the binding pocket of an enzyme. In some protein kinase inhibitors, for example, a tert-butyl group on a pyrazole ring is known to occupy a specific lipophilic domain, which can be essential for potent inhibition. nih.gov This steric hindrance can lock the molecule into a favorable conformation for binding and can prevent unwanted interactions. The presence and specific location of the tert-butyl group are confirmed through characterization techniques such as 13C NMR, which shows distinct signals for the quaternary carbon and the three equivalent methyl carbons of the group. mdpi.com

Electronic Effects: Electronically, the tert-butyl group is an electron-donating group. This property can influence the electronic environment of the pyrazole ring system. Studies on related aromatic systems have shown that the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), a key factor in molecular interactions and reactivity. rsc.org This modulation of the electronic character of the pyrazole scaffold can fine-tune the binding affinity for its target protein.

Effects of Alkyl Group Variations at the N1-Position

The substitution pattern on the pyrazole ring is a critical determinant of biological activity. nih.gov SAR studies exploring alternatives to the tert-butyl group at the N1-position have provided valuable insights. In the development of pyrazole sulfonamides as inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a systematic investigation of the size and bulkiness of alkyl groups at the pyrazole's C5-position (structurally related to the N1 position in terms of proximity to the sulfonamide) offered clear trends. nih.gov

Researchers found that extending the size of one of the alkyl groups was generally well-tolerated. nih.gov For instance, derivatives with 5-ethyl, 5-n-butyl, and 5-iso-propyl groups were active in the submicromolar range. nih.gov Interestingly, within this specific series, an n-propyl chain provided a threefold increase in potency compared to the initial hit compound. nih.gov This suggests the presence of a lipophilic pocket that can accommodate an aliphatic side chain of a specific size and shape. nih.govacs.org However, increasing the lipophilicity in both the C3 and C5 positions simultaneously, as with a 3,5-diethyl substitution, led to a decrease in activity, indicating a need for a balanced substitution pattern. nih.gov

Table 1: Effect of C5-Alkyl Group Variation on NAAA Inhibitory Activity Data derived from a study on 3,5-substituted pyrazole sulfonamides.

Compound/ModificationAlkyl Group at C5IC50 (µM)Relative Potency Comment
Hit Compound (1)Methyl~1.0Baseline activity. nih.gov
Analogue (8)Ethyl0.62Slightly improved potency. nih.gov
Analogue (9)n-Propyl0.33~3-fold more potent than hit. nih.gov
Analogue (10)n-Butyl0.91Similar activity to hit. nih.gov
Analogue (11)iso-Propyl0.64Slightly improved potency. nih.gov
Analogue (12)tert-Butyl0.78Slightly improved potency. nih.gov

Linker Modifications and Hybrid Conjugates for Enhanced In Vitro Properties

A powerful strategy to enhance the therapeutic profile of pyrazole sulfonamides involves creating hybrid molecules. This approach combines the pyrazole sulfonamide core with other pharmacophores through various linkers to target multiple biological pathways or improve selectivity and pharmacokinetic properties. nih.govcapes.gov.br

One such application involved a hybridization strategy to design dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), aiming for safer anti-inflammatory agents. nih.govcapes.gov.br By combining the structural features of a selective COX-2 inhibitor like celecoxib (B62257) with other molecules known to inhibit 5-LOX, researchers developed novel pyrazole sulfonamide derivatives with a broader anti-inflammatory spectrum. nih.gov

In a different context, linker modification was crucial for developing inhibitors of Trypanosoma brucei N-myristoyltransferase (NMT), a target for Human African Trypanosomiasis. researchgate.netacs.org In this series, replacing a core aromatic group with a flexible linker significantly improved selectivity for the parasite's enzyme over the human equivalent. researchgate.netacs.org Furthermore, capping the sulfonamide group itself—a form of linker/substituent modification—was found to reduce the polar surface area, which markedly improved the molecule's ability to cross the blood-brain barrier. researchgate.netacs.org

Rational Design Principles for Novel Analogues with Targeted In Vitro Activities

The development of new pyrazole sulfonamide analogues is increasingly driven by rational design principles, which leverage structural biology and computational chemistry to predict and optimize molecular interactions. nih.govresearchgate.net This approach moves beyond random screening to a more targeted modification of the lead compound.

Key principles include:

Scaffold Hopping and Hybridization: As seen in the development of dual COX-2/5-LOX inhibitors, a rational hybridization strategy can be employed to combine the binding features of different drugs into a single molecule. nih.govresearchgate.net This is often guided by an understanding of the pharmacophores required for each target.

Structure-Based Design: When the 3D structure of the target enzyme is known, molecular docking simulations can predict how newly designed analogues will bind. nih.gov This was used to confirm that newly synthesized pyrazole sulfonamide derivatives possessed the necessary structural features to bind to both COX-2 and 5-LOX enzymes. nih.govcapes.gov.br

Property-Based Optimization: Rational design is also used to improve drug-like properties. For instance, in the pursuit of treatments for CNS infections, modifications were rationally designed to reduce polar surface area and cap the acidic sulfonamide proton, thereby enhancing brain penetration. researchgate.netacs.org

Combinatorial Chemistry and High-Throughput Screening Approaches in SAR Development

The exploration of structure-activity relationships for the pyrazole sulfonamide scaffold has been greatly accelerated by combinatorial chemistry and high-throughput screening (HTS). researchgate.netnih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds, quickly identifying promising hits and building a comprehensive SAR map.

The initial discovery of pyrazole sulfonamides as inhibitors of T. brucei NMT, for example, originated from an HTS campaign that screened a library of 62,000 compounds. researchgate.net This initial hit provided the starting point for all subsequent optimization efforts.

More advanced methods, such as direct-to-biology high-throughput chemistry (D2B-HTC), represent the next evolution of this approach. semanticscholar.org D2B-HTC enables the rapid, iterative synthesis of focused libraries of analogues that can be screened directly in biological assays without purification. semanticscholar.org This allows for multiple cycles of design, synthesis, and screening in a short period, providing rich SAR data and enabling the swift optimization of hits into more potent and selective molecules. semanticscholar.org Such HTS platforms are essential for identifying new chemical entities with activity against challenging targets, including multidrug-resistant bacteria. nih.gov

Emerging Applications and Future Research Directions for 1 Tert Butyl 1h Pyrazole 4 Sulfonamide

Utility of 1-(tert-Butyl)-1H-pyrazole-4-sulfonamide as a Chemical Probe in Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological processes. While the broader class of pyrazole (B372694) derivatives has been explored for creating fluorescent probes and other tools for chemical biology, a comprehensive review of scientific literature reveals no specific studies detailing the use of this compound as a chemical probe for investigating biological systems. Its potential in this area remains uncharacterized.

Potential Applications in Materials Science

The structural versatility of pyrazole derivatives has led to their exploration in various facets of materials science. nih.gov However, the specific contributions of this compound are not well-documented.

Role in Conductive Polymers and Optoelectronic Materials

Currently, there is no published research available that specifically investigates or establishes a role for this compound in the development of conductive polymers or optoelectronic materials.

Use in Photovoltaic Materials and Solar Energy Conversion

Although various nitrogen-containing heterocyclic compounds are actively being researched for applications in organic photovoltaics, detailed searches of academic and patent databases did not yield information on the specific use of this compound in photovoltaic materials or solar energy conversion technologies.

Applications as Dyes and Fluorescent Probes

Heterocyclic compounds, including certain pyrazole derivatives, are often used as the core structure for dyes and fluorescent probes due to their photophysical properties. nih.gov However, there are no specific findings in the available literature that describe the synthesis or application of this compound for these purposes. Its fluorescent properties and potential as a dye have not been reported.

Agronomical Applications as Herbicides or Pesticides (Mechanistic Focus)

The pyrazole scaffold is present in a variety of commercial agrochemicals. researchgate.net The biological activity of pyrazole sulfonamides suggests potential applications in this sector. nih.gov Nevertheless, there is no specific research detailing the use of this compound as a herbicide or pesticide. Consequently, no information is available regarding its mechanism of action in any potential agronomical application.

Role in Catalysis and Chemosensing Technologies

The structural versatility of pyrazole derivatives has led to their widespread exploration across various scientific and industrial fields, including a notable role in coordination chemistry, catalysis, and chemosensing for detecting cations and anions. mdpi.com The pyrazole ring system, with its two adjacent nitrogen atoms, can effectively coordinate with metal ions, making it a valuable ligand scaffold in catalysis. The sulfonamide group can also participate in metal coordination or act as a hydrogen-bond donor, further enhancing the molecule's potential as a ligand.

While specific research detailing the catalytic or chemosensing applications of this compound is nascent, the broader class of pyrazole-sulfonamide hybrids is recognized for these capabilities. mdpi.com The combination of the pyrazole core and the sulfonamide moiety provides a platform for designing selective metal-binding agents or sensors where the tert-butyl group can modulate solubility and steric properties.

Development as Precursors for Advanced Organic Syntheses

A primary application of this compound and related structures is their use as building blocks or precursors for more complex molecules. The sulfonamide nitrogen can be readily functionalized, and the pyrazole ring can be modified, making it a versatile starting point for constructing libraries of new compounds. acs.org

The synthesis of pyrazole-sulfonamide derivatives often begins with the creation of a pyrazole sulfonyl chloride. For instance, substituted pyrazoles can react with chlorosulfonic acid to yield the corresponding pyrazolyl-sulfonyl chlorides. nih.govnih.gov These intermediates are then typically reacted with a variety of amines to produce a diverse range of sulfonamide derivatives. acs.orgnih.gov A study demonstrated the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives by reacting the appropriate pyrazole sulfonyl chloride with different 2-phenylethylamine derivatives. acs.org Similarly, researchers have synthesized a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine (B92270) derivatives that feature terminal ethyl or propyl sulfonamides, showcasing the utility of the tert-butyl pyrazole scaffold. strath.ac.uk

The tert-butyl group itself can serve as an atom-economic protecting group for one of the pyrazole nitrogens, which can be removed under specific conditions, highlighting its utility in multi-step synthetic sequences. orgsyn.org

Table 1: Selected Synthetic Methodologies Involving Pyrazole-Sulfonamide Precursors

Precursor Reagents & Conditions Product Type Research Focus Source(s)
3,5-Dimethyl-1H-pyrazole 1. Chlorosulfonic acid, SOCl₂, CHCl₃2. 2-Phenylethylamine derivatives, Potassium tert-butoxide, THF Substituted pyrazole-4-sulfonamides Development of new derivatives with antiproliferative activity. acs.orgnih.gov
Substituted Pyrazoles 1. Chlorosulfonic acid2. Various amines, TEA, dry THF Azabicyclo[3.2.1]octane-pyrazole sulfonamides Discovery of novel enzyme inhibitors. nih.gov
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine 4-Methylbenzenesulfonyl chloride, triethylamine (B128534), acetonitrile Pyrazole-based benzenesulfonamide Synthesis of a novel pyrazole–sulfonamide hybrid. mdpi.com

This table is interactive and can be sorted by column headers.

Advanced Methodologies for Studying this compound Interactions and Mechanisms

A combination of spectroscopic and computational techniques is employed to characterize this compound and its derivatives and to understand their interactions with biological targets.

Spectroscopic and Analytical Techniques: Standard methods are crucial for structural confirmation and purity assessment. Newly synthesized pyrazole-sulfonamide derivatives are routinely characterized using Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS). acs.orgmdpi.comnih.gov Elemental analysis is also used to confirm the empirical formula. acs.org

Computational and In Silico Studies: To understand the potential biological activity and binding modes, computational methods are increasingly utilized. Molecular docking studies are performed to predict how these molecules might bind to the active sites of enzymes or receptors. strath.ac.ukdntb.gov.ua These in silico approaches help in rational drug design and in explaining the structure-activity relationships (SAR) observed in biological assays. nih.gov

Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. By synthesizing a series of related compounds, such as different substitutions on the pyrazole or sulfonamide moieties, researchers can identify key functional groups and structural motifs responsible for the desired effect. nih.gov For example, an in-depth SAR exploration of a pyrazole sulfonamide series led to the discovery of highly potent enzyme inhibitors. nih.gov

Table 2: Methodologies for Characterization and Interaction Studies

Methodology Purpose Example Application Source(s)
Nuclear Magnetic Resonance (NMR) Structural elucidation of protons and carbons. Confirming the structure of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Precise mass determination and molecular formula confirmation. Verifying the mass of newly synthesized pyrazole-sulfonamide derivatives. mdpi.comnih.gov
Fourier-Transform Infrared (FT-IR) Identification of functional groups. Characterizing pyrazole-based benzenesulfonamides. mdpi.com
Molecular Docking Predicting binding conformation and affinity to a target protein. Studying the interaction of pyrazole derivatives with enzymes involved in inflammation. strath.ac.ukdntb.gov.ua

This table is interactive and can be sorted by column headers.

Future Perspectives for Pyrazole-Sulfonamide Research in Academic and Industrial Contexts

The pyrazole-sulfonamide framework continues to be a significant focus in both academic and industrial research due to its proven track record as a privileged pharmacophore. acs.orgmdpi.com Future research is expected to advance in several key directions:

Expansion of Chemical Space: There is ongoing interest in the design and synthesis of novel pyrazole-sulfonamide derivatives to explore new chemical space and identify compounds with improved or novel biological activities. acs.org This includes creating hybrids with other pharmacologically active scaffolds. bue.edu.eg

Application of New Technologies: The integration of emerging technologies is a promising future strategy. Nanotechnology could be utilized for more efficient organic synthesis or for targeted delivery systems. mdpi.com Furthermore, the principles of green chemistry are expected to be more widely applied to the synthesis of these compounds, aiming for more environmentally friendly processes. mdpi.com

Drug Discovery and Development: In medicinal chemistry, research will continue to focus on optimizing pyrazole-sulfonamide derivatives as inhibitors of various enzymes and receptors. nih.govresearchgate.net A significant challenge and area of focus is the development of compounds with improved pharmacokinetic properties, such as the ability to penetrate the central nervous system (CNS) to treat neurological diseases. acs.org The broad spectrum of demonstrated activities, including anticancer and anti-inflammatory properties, ensures that this class of compounds will remain a valuable scaffold in the quest for new therapeutic agents. mdpi.comnih.gov

The continued functionalization of the pyrazole core and the incorporation of diverse groups like the tert-butyl substituent will drive the development of next-generation molecules for a wide range of scientific and therapeutic applications. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(tert-Butyl)-1H-pyrazole-4-sulfonamide, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Utilize factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize synthetic routes. For example, orthogonal arrays can identify critical parameters affecting yield and purity. Reaction monitoring via TLC or HPLC ensures reproducibility. Post-synthesis purification via silica gel chromatography or recrystallization enhances compound integrity .

Q. Which spectroscopic and crystallographic techniques are most appropriate for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substituent positions and tert-butyl group integration.
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., pyrazole ring planarity, sulfonamide conformation) using single-crystal diffraction data .
  • Mass Spectrometry (MS) : Validate molecular weight via high-resolution ESI-MS.
  • Purity Assessment : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities.

Q. How can researchers conduct initial biological activity screening for this compound in target-based assays?

  • Methodological Answer : Design dose-response experiments (e.g., 10 nM–100 µM range) using enzyme inhibition assays (e.g., fluorescence-based readouts). Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Statistical analysis via IC50_{50} calculations and curve fitting (e.g., GraphPad Prism) ensures robust data interpretation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions, focusing on sulfonamide’s hydrogen-bonding potential.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., explicit water models) to evaluate conformational stability over 100 ns trajectories .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) using PRISMA guidelines.
  • Theoretical Reconciliation : Re-examine structure-activity relationships (SAR) to identify substituent effects (e.g., tert-butyl steric hindrance vs. sulfonamide polarity) .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., cell line authentication, strict temperature control) .

Q. What experimental designs are suitable for investigating the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS and kinetic modeling (Arrhenius plots).
  • pH-Dependent Stability : Use buffered solutions (pH 1–10) to identify labile functional groups (e.g., sulfonamide hydrolysis).
  • Factorial Design : Test interactions between temperature, oxygen exposure, and excipient compatibility .

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